molecular formula C9H14O B080352 2,4,4-Trimethylcyclohex-2-en-1-one CAS No. 13395-71-6

2,4,4-Trimethylcyclohex-2-en-1-one

Cat. No.: B080352
CAS No.: 13395-71-6
M. Wt: 138.21 g/mol
InChI Key: VIBRIVSJBYFUNF-UHFFFAOYSA-N
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Description

2,4,4-Trimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C(9)H({14})O. It is a cyclohexenone derivative characterized by the presence of three methyl groups at positions 2 and 4 on the cyclohexene ring. This compound is of interest due to its unique structural features and its applications in various chemical reactions and industrial processes.

Scientific Research Applications

2,4,4-Trimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

    Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Safety and Hazards

TMC has a flash point of 66 . It is associated with several hazard statements including H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

TMC is a research chemical and can be used for pharmaceutical testing . Its unique structure allows for various applications, including the synthesis of pharmaceuticals, fragrances, and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4-Trimethylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the compound can be prepared by the acid-catalyzed cyclization of 2,4,4-trimethyl-1,3-pentadiene. The reaction typically requires a strong acid such as sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level. The use of catalysts and optimized reaction conditions can enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are typical reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and alkylation are common substitution reactions involving this compound.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.

    Reduction: NaBH(_4) in methanol, LiAlH(_4) in ether.

    Substitution: Halogenation using bromine (Br(_2)) or chlorine (Cl(_2)), alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated products.

Comparison with Similar Compounds

2,4,4-Trimethylcyclohex-2-en-1-one can be compared with other cyclohexenone derivatives, such as:

    2,4,4-Trimethylcyclohexanone: Lacks the double bond present in this compound, resulting in different reactivity and applications.

    2,4,4-Trimethyl-3-cyclohexen-1-one: The position of the double bond differs, leading to variations in chemical behavior and reaction pathways.

    2,4,4-Trimethyl-1-cyclohexen-1-one: Similar structure but with the double bond at a different position, affecting its reactivity and use in synthesis.

The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and suitability for various applications in research and industry.

Properties

IUPAC Name

2,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-6-9(2,3)5-4-8(7)10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBRIVSJBYFUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CCC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408196
Record name 2,4,4-trimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-71-6
Record name 2,4,4-Trimethyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13395-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4-trimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aluminium chloride (60.6 g, 0.454 moles) Was added to 1,2-dichloroethane (200 ml) and the mixture cooled to about 0° C. Propanoyl chloride (40 g, 0.432 moles) was then added over a period of 20 minutes and the temperature of the reaction mixture allowed to rise to 20° C. to give a clear pale orange solution. This solution was stirred for 30 minutes and ethene (12 g, 0.432 moles) was then bubbled into the solution over a period of about 11/2 hours. The mixture was then quenched in a mixture of concentrated hydrochloric acid (65 ml) and ice (330 ml) and the organic phase separated and backwashed with water (2×50 ml). 2-Methylpropanal (22 g, 0.3 moles) and para-toluenesulphonic acid (1.65 g, 8.64 mmoles) were then added and the mixture refluxed with azeotropic water removal until no more water separated. The organic phase was then washed with 10% (w/v) sodium hydroxide (200 ml) and the solvent removed. Distillation gave 30 g 2,4,4-trimethylcyclohex-2-en-1-one, b.pt. 40° C. at 0.3 mm Hg. (Yield: 72%)
Quantity
60.6 g
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reactant
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200 mL
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40 g
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12 g
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22 g
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1.65 g
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catalyst
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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